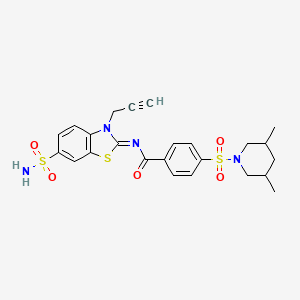

![molecular formula C13H8Cl2N8 B2722701 3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile CAS No. 1024831-26-2](/img/structure/B2722701.png)

3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

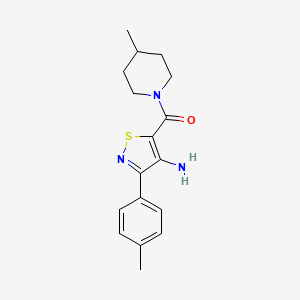

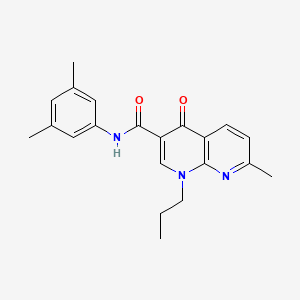

This compound is a unique chemical with the empirical formula C9H7Cl2N3 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Wissenschaftliche Forschungsanwendungen

Energetic Materials

(5-Iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol-1-ide: , derived from this compound, is a novel zwitterionic energetic material. It combines tetrazole as an anion and 1,3,4-oxadiazole as a cation. Its low mechanical sensitivity (IS >40 J, FS >360 N) and high gas volume after detonation at standard temperature and pressure (767.0 dm³/kg) make it a promising candidate for applications in propellants, explosives, and pyrotechnics .

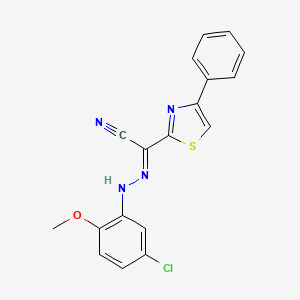

Medicinal Chemistry

Imidazole derivatives play a crucial role in drug discovery. The compound’s imidazole moiety can serve as a pharmacophore, influencing binding interactions with biological targets. Researchers explore its potential as a scaffold for designing novel antiviral, antifungal, and anticancer agents. Additionally, the presence of the tetrazole group may enhance bioactivity .

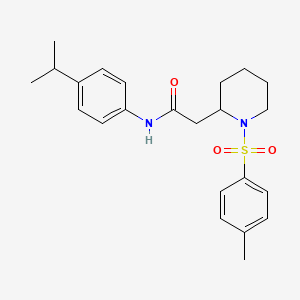

Coordination Chemistry

The nitrogen-rich nature of this compound makes it suitable for coordination chemistry. It can act as a ligand, forming complexes with transition metals. These complexes find applications in catalysis, sensing, and materials science. The unique combination of imidazole and tetrazole functionalities offers diverse coordination modes .

Organic Electronics

The π-conjugated system in the compound suggests potential applications in organic electronics. Researchers investigate its use as a building block for organic semiconductors, light-emitting materials, and field-effect transistors. The electron-withdrawing groups (dichloroimidazole and cyano) enhance charge transport properties .

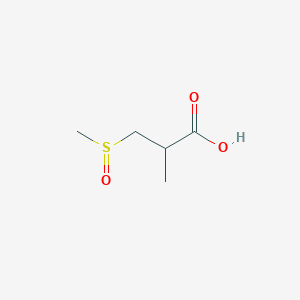

Materials Science

The compound’s structural features make it interesting for materials science. It could serve as a precursor for functionalized polymers, nanoparticles, or hybrid materials. Researchers explore its self-assembly behavior, optical properties, and potential in nanotechnology .

Agrochemicals

Given the diverse applications of imidazole-based compounds, investigations into their potential as agrochemicals are ongoing. The compound’s structural modifications may lead to novel herbicides, fungicides, or insecticides with improved efficacy and reduced environmental impact .

Wirkmechanismus

The mechanism of action of this compound is not explicitly mentioned in the available literature. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its synthesis methods, detailed structural analysis, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, and assessment of its safety and hazards. Given the wide range of biological activities exhibited by imidazole derivatives , this compound could have potential applications in various fields, including medicine and pharmacology.

Eigenschaften

IUPAC Name |

3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N8/c14-11-12(15)23(7-18-11)10-3-1-9(2-4-10)17-6-8(5-16)13-19-21-22-20-13/h1-4,6-7,17H,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPULSNAKNKSHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)C2=NNN=N2)N3C=NC(=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2722618.png)

![2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2722619.png)

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)

![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)

![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)